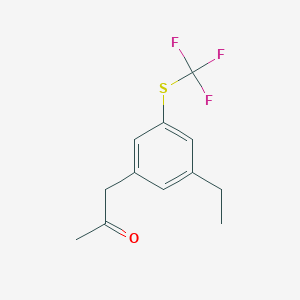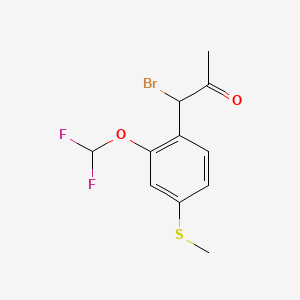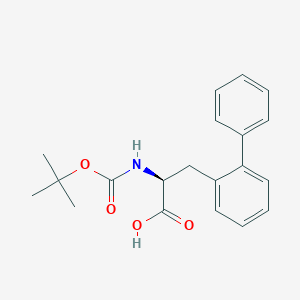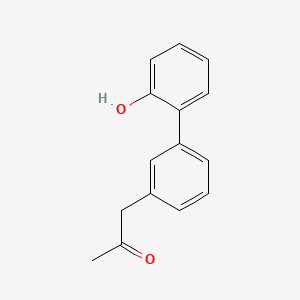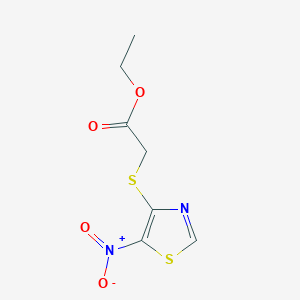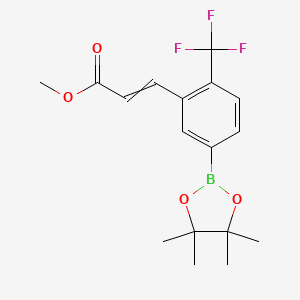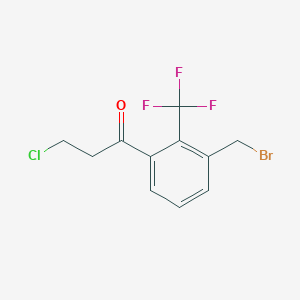
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound that features a trifluoromethyl group, a bromomethyl group, and a chloropropanone moiety
Méthodes De Préparation
The synthesis of 1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps:
Starting Material: The synthesis begins with a suitable aromatic compound that can be functionalized to introduce the trifluoromethyl and bromomethyl groups.
Bromomethylation: The bromomethyl group can be introduced via bromomethylation reactions, often using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Chloropropanone Formation: The final step involves the formation of the chloropropanone moiety, which can be achieved through the reaction of the intermediate compound with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Analyse Des Réactions Chimiques
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids, and reduction reactions to form alcohols.
Addition Reactions: The chloropropanone moiety can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Applications De Recherche Scientifique
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups:
Comparaison Avec Des Composés Similaires
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one can be compared with similar compounds such as:
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chloropropanone moiety.
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-fluoropropan-1-one: Similar structure but with a fluorine atom instead of chlorine.
Propriétés
Formule moléculaire |
C11H9BrClF3O |
|---|---|
Poids moléculaire |
329.54 g/mol |
Nom IUPAC |
1-[3-(bromomethyl)-2-(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O/c12-6-7-2-1-3-8(9(17)4-5-13)10(7)11(14,15)16/h1-3H,4-6H2 |
Clé InChI |
YGXLFMIRXLSNIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)CCCl)C(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


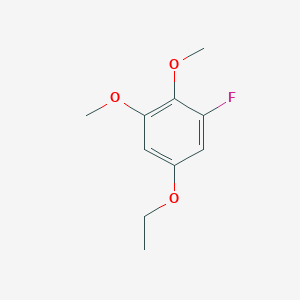
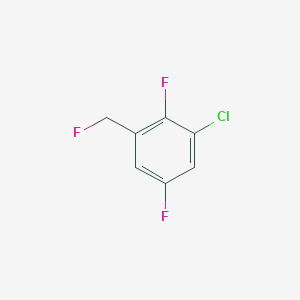

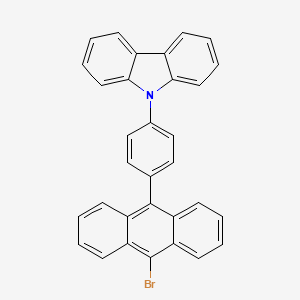
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
